![molecular formula C14H18N2O B10812924 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone](/img/structure/B10812924.png)
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone
Overview
Description
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone is an organic compound that features a piperazine ring substituted with a methyl group and a phenyl-propenone moiety
Preparation Methods
The synthesis of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone typically involves the reaction of 4-methylpiperazine with a suitable phenyl-propenone derivative. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent . The reaction conditions often require heating and the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also features a piperazine ring and exhibits antimicrobial activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: Another piperazine derivative with high affinity for α1-adrenergic receptors. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperazine derivatives.
Biological Activity
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a methyl group and a phenyl-propenone moiety. Its molecular formula is CHNO, with a molecular weight of approximately 230.31 g/mol. The propenone functional group contributes to its reactivity and potential biological activities, making it a valuable intermediate in pharmaceutical development.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action may involve the inhibition of enzymes critical for bacterial cell wall synthesis, which could lead to its antimicrobial effects. Additionally, the compound may interact with various molecular targets, including receptors and enzymes, thereby modulating their activity.
Antimicrobial Activity
In vitro studies have demonstrated that this compound has notable antimicrobial activity against a range of bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis pathways.
Antifungal Activity
The antifungal properties of this compound have also been investigated. It displays effectiveness against various fungal pathogens, indicating its potential as an antifungal agent in therapeutic applications.
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to the observed antimicrobial and antifungal effects. For instance, it may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis, contributing to its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized to explore modifications that enhance potency and selectivity against specific targets. The presence of the piperazine ring and phenyl-propenone moiety appears essential for maintaining biological activity while allowing for further chemical modifications .
Comparative Analysis
A comparison with other related compounds highlights the unique properties of this compound:
Compound Name | Structure | Notable Activities |
---|---|---|
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Structure | Exhibits antimicrobial activity |
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole | Structure | High affinity for α1-adrenergic receptors |
3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone | Structure | Potentially similar biological activities |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antifungal Activity : Another investigation revealed that the compound effectively reduced fungal load in infected animal models, suggesting potential for therapeutic use in fungal infections.
Properties
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSQTIJJCSBBW-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.